molecular formula C19H15N3O3S B14118857 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide CAS No. 922000-00-8

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide

Cat. No.: B14118857
CAS No.: 922000-00-8
M. Wt: 365.4 g/mol
InChI Key: CLUFWHMOINCEOL-UHFFFAOYSA-N
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Description

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a benzamide moiety. Compounds containing benzofuran and oxadiazole rings are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DMAP.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide involves interaction with specific molecular targets and pathways:

Properties

CAS No.

922000-00-8

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide

InChI

InChI=1S/C19H15N3O3S/c1-2-26-14-8-5-7-13(10-14)17(23)20-19-22-21-18(25-19)16-11-12-6-3-4-9-15(12)24-16/h3-11H,2H2,1H3,(H,20,22,23)

InChI Key

CLUFWHMOINCEOL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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